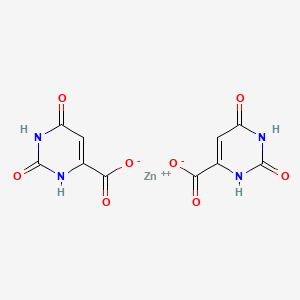
Zinc orotate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Zinc orotate is a compound formed by the combination of zinc and orotic acid. It is known for its high bioavailability and is often used as a dietary supplement to address zinc deficiencies. Zinc is an essential mineral that plays a crucial role in various physiological functions, including immune response, enzyme activation, and cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions: Zinc orotate can be synthesized through a precipitation method. This involves reacting zinc salts, such as zinc acetate, with orotic acid in an aqueous solution. The reaction typically occurs at room temperature, and the resulting this compound precipitate is filtered, washed, and dried .
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with orotic acid under controlled conditions. The reaction mixture is heated to facilitate the formation of this compound, which is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions: Zinc orotate primarily undergoes coordination reactions due to the presence of zinc ions. It can form complexes with various ligands, enhancing its stability and functionality.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions with reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce various zinc-ligand complexes .
科学的研究の応用
Zinc orotate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polyvinyl chloride (PVC) to enhance thermal stability and prevent degradation.
Biology: this compound is studied for its role in cellular metabolism and enzyme activation.
作用機序
Zinc orotate exerts its effects through several mechanisms:
Enzyme Activation: Zinc is a cofactor for numerous enzymes, facilitating various biochemical reactions in the body.
Immune Response: this compound enhances immune function by supporting the activity of immune cells and promoting the production of antibodies.
Cellular Metabolism: this compound plays a role in DNA synthesis, protein production, and cellular repair processes.
類似化合物との比較
Zinc Gluconate: Another zinc supplement with high bioavailability, commonly used to address zinc deficiencies.
Zinc Citrate: Known for its excellent absorption and cost-effectiveness as a dietary supplement.
Zinc Picolinate: A highly absorbable form of zinc, often used in supplements for its superior bioavailability.
Uniqueness of Zinc Orotate: this compound is unique due to its combination with orotic acid, which enhances its bioavailability and effectiveness. This makes it a preferred choice for addressing zinc deficiencies and supporting various physiological functions .
特性
CAS番号 |
60388-02-5 |
|---|---|
分子式 |
C10H8N4O8Zn |
分子量 |
377.6 g/mol |
IUPAC名 |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;zinc |
InChI |
InChI=1S/2C5H4N2O4.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11); |
InChIキー |
LUALAXHLCYKCNS-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Zn+2] |
正規SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O.[Zn] |
Key on ui other cas no. |
68399-76-8 60388-02-5 |
ピクトグラム |
Irritant |
同義語 |
Acid, Orotic Orotate, Potassium Orotate, Sodium Orotate, Zinc Orotic Acid Potassium Orotate Sodium Orotate Zinc Orotate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















